Intestinal Absorption and Hepatic Metabolic Stability: 7,4'-Dimethoxyflavone vs. Unmethylated Analogs
7,4'-DMF demonstrates approximately 5- to 8-fold higher intestinal permeability compared to its unmethylated analog 7,4'-dihydroxyflavone, with P(app) values of 22.6-27.6 × 10⁻⁶ cm/s versus 3.0-7.8 × 10⁻⁶ cm/s for the unmethylated compound [1]. In human liver S9 fraction assays with cofactors for glucuronidation, sulfation, and oxidation, 7,4'-DMF exhibited high metabolic stability, whereas unmethylated flavones were rapidly eliminated [1].
| Evidence Dimension | Intestinal permeability (apparent permeability coefficient, P(app)) |
|---|---|
| Target Compound Data | 22.6-27.6 × 10⁻⁶ cm/s |
| Comparator Or Baseline | 7,4'-dihydroxyflavone (unmethylated analog): 3.0-7.8 × 10⁻⁶ cm/s |
| Quantified Difference | Approximately 5- to 8-fold higher P(app) for 7,4'-DMF |
| Conditions | Caco-2 cell monolayer model, apical-to-basolateral flux |
Why This Matters
This 5- to 8-fold improvement in intestinal permeability directly translates to higher oral bioavailability potential, a critical determinant for in vivo pharmacological studies where unmethylated flavones fail to achieve therapeutic concentrations.
- [1] Wen X, Walle T. Methylated flavonoids have greatly improved intestinal absorption and metabolic stability. Drug Metab Dispos. 2006;34(10):1786-1792. doi:10.1124/dmd.106.011122 View Source
